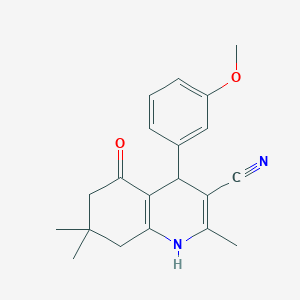![molecular formula C11H22N2O4S B2612962 Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate CAS No. 625106-55-0](/img/structure/B2612962.png)
Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate is a chemical compound with diverse applications in scientific research. This compound is known for its unique structure, which includes a tert-butyl group, a thiazinan ring, and a carbamate moiety. It is used in various fields such as pharmaceuticals, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions.
Industrial Production Methods
Industrial production of this compound often employs palladium-catalyzed cross-coupling reactions. These reactions are carried out in solvents like 1,4-dioxane, with bases such as cesium carbonate (Cs₂CO₃) to facilitate the coupling process .
化学反応の分析
Types of Reactions
Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学的研究の応用
Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a drug candidate for various therapeutic applications.
Industry: It is utilized in the development of new materials and as a reagent in industrial chemical processes
作用機序
The mechanism of action of tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate proteins such as the collapse response mediator protein 2 (CRMP2) . These interactions contribute to its biological effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the thiazinan ring.
Musk ketone: Contains a tert-butyl group but differs significantly in structure and applications.
Musk xylene: Another compound with a tert-butyl group, used primarily in the fragrance industry.
Uniqueness
Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate is unique due to its combination of a thiazinan ring and a carbamate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
IUPAC Name |
tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-4-5-13-6-8-18(15,16)9-7-13/h4-9H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQENJNMCQNZXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCS(=O)(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2612879.png)
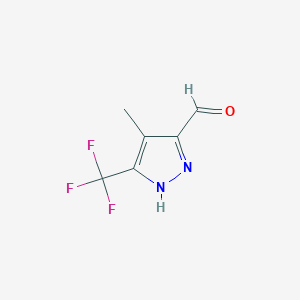
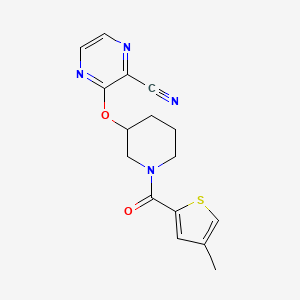
![3-benzyl-5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2612886.png)
![Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2612887.png)
![N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612888.png)
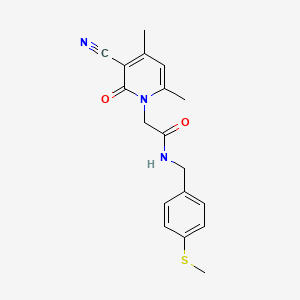
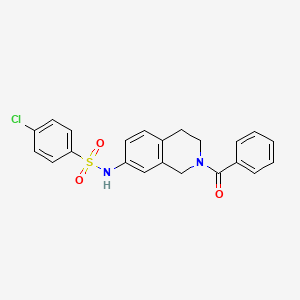
![Methyl 2-methyl-5-{[methyl({7-oxo-6-azabicyclo[3.2.0]heptan-6-yl}methyl)amino]methyl}furan-3-carboxylate](/img/structure/B2612891.png)
![2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}indolizine](/img/structure/B2612894.png)
![Tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2612896.png)
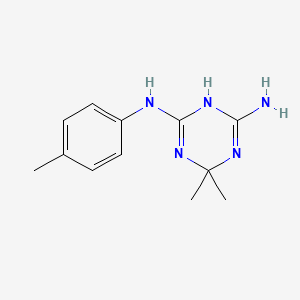
![2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2612898.png)
